N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide
Description
Properties
CAS No. |
53106-13-1 |
|---|---|
Molecular Formula |
C15H15N3O5S2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-[4-(dimethylsulfamoyl)-2-nitrophenyl]sulfanylphenyl]formamide |
InChI |
InChI=1S/C15H15N3O5S2/c1-17(2)25(22,23)11-7-8-15(13(9-11)18(20)21)24-14-6-4-3-5-12(14)16-10-19/h3-10H,1-2H3,(H,16,19) |
InChI Key |
KWISCMZQXDJACS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-N-(4-nitrophenyl)acetamide Intermediates
This intermediate is a crucial precursor, synthesized by the reaction of 4-nitroaniline with chloroacetyl chloride under controlled conditions. Several protocols exist with varying solvents, bases, and temperatures:
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 96 | In toluene; stirring overnight; washing with aqueous sodium carbonate and HCl | High purity product obtained after drying; suitable for subsequent steps |
| 95 | In tetrahydrofuran with triethylamine at 20℃ for 2 hours; cooling with ice bath | Efficient acylation with triethylamine as base; TLC monitoring confirms completion |
| 93.3 | In 1,4-dioxane with triethylamine at 5-20℃; overnight stirring with additional reagents | High yield and purity; product isolated by filtration after precipitation |
| 93 | In toluene with sodium carbonate and water at 15±5℃; slow addition of chloroacetyl chloride | Good yield and purity; product directly usable for next steps |
| 90 | In tetrahydrofuran at 20℃; reaction time 8-10 hours; workup with NaHCO3 | Effective method with straightforward isolation |
These methods emphasize controlling temperature and pH to optimize yield and purity. Triethylamine or sodium carbonate are commonly used bases to neutralize HCl formed during acylation.
Sulphonylation to Introduce the Dimethylaminosulphonyl Group
The dimethylaminosulphonyl substituent on the nitrophenyl ring is introduced via sulphonylation reactions, often using reagents such as dimethylsulfamoyl chloride or related sulfonyl chlorides. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, with bases like triethylamine to scavenge generated HCl.
Final Formylation to Yield the Formamide
The terminal formamide group is introduced by formylation of the amine group on the phenyl ring. Common reagents include formic acid derivatives or formylating agents such as formic acid/acid chloride mixtures or formamide under dehydrating conditions. The reaction conditions are mild, often conducted in tetrahydrofuran or similar solvents at moderate temperatures (e.g., 50℃).
Representative Experimental Procedure
A representative method reported involves:
- Stirring a solution of the intermediate 12b (4.6 g, 20 mmol) in tetrahydrofuran (50 mL).
- Addition of N,N-dimethylamine (2 M solution in THF, 1.8 g, 20 mL, 40 mmol) dropwise at room temperature.
- Stirring at 50℃ overnight.
- Evaporation under reduced pressure.
- Triturating the residue with saturated aqueous sodium bicarbonate.
- Filtration, washing with water and hexane, and drying to yield the product with 87% yield.
Another step involves refluxing the amide intermediate in toluene with piperidine, followed by acid-base workup to isolate the final product with a 72% yield.
Data Tables Summarizing Key Preparation Steps
| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Nitroaniline | Chloroacetyl chloride, triethylamine, THF, 20℃, 2h | 95 | Efficient acylation monitored by TLC |
| 2 | 2-Chloro-N-(4-nitrophenyl)acetamide | Thiol/thiolate nucleophile, polar aprotic solvent | Not specified | Forms thioether linkage |
| 3 | Thioether intermediate | Dimethylsulfamoyl chloride, base, anhydrous conditions | Not specified | Introduces dimethylaminosulphonyl group |
| 4 | Sulphonylated intermediate | N,N-Dimethylamine in THF, 50℃, overnight | 87 | Formylation step to formamide |
| 5 | Amide intermediate | Piperidine reflux in toluene, acid-base workup | 72 | Purification step |
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the dimethylamino group can yield a variety of substituted derivatives.
Scientific Research Applications
N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(5-Chloro-2-((2-nitrophenyl)thio)phenyl)formamide (CAS 247592-74-1)
- Structural Difference: Replaces the dimethylamino sulfonyl group with a chloro substituent.
- Synthetic Yield : Synthesized via palladium-mediated cross-coupling, similar to methods in and , though exact yields are unspecified .
N-(4-Fluorophenyl)-N-(4-nitro-[1,1-biphenyl]-4-yl)formamide (1−h)
- Structural Difference : Contains a nitro group at the para position and a fluorine substituent.
- Synthetic Yield : 64% via Pd-catalyzed cross-coupling, lower than the 72% yield of its methoxy analog (1−g), suggesting nitro groups may hinder coupling efficiency .
- IR Spectroscopy : The C=O stretch (1677 cm⁻¹) is slightly redshifted compared to 1−g (1686 cm⁻¹), indicating nitro groups may stabilize the carbonyl via resonance .
Thiazole and Isoxazole Derivatives ()
- Key Differences: Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitrophenyl)amino]ethyl]-benzamide share thioether linkages and nitro groups but incorporate heterocyclic cores.
- Applications : These derivatives are patented for anticancer and antiviral uses, suggesting the target compound’s nitro and sulfonyl groups may similarly enhance bioactivity .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Similarities : Features a nitro group and sulfonamide moiety but lacks the thioether bridge.
- Applications : Used as an intermediate for heterocyclic compounds (e.g., thiadiazoles), highlighting the role of nitro-sulfonyl motifs in facilitating cyclization reactions .
Electronic and Physical Properties
- Nitro Group Positioning : In the target compound, the ortho-nitro group may induce steric strain, reducing planarity compared to para-nitro analogs (e.g., 1−h). This could impact π-stacking interactions in biological systems .
- Solubility: The dimethylamino sulfonyl group likely enhances water solubility compared to the chloro analog (), which relies on lipophilic substituents .
Key Research Findings
- Synthetic Accessibility : Palladium-mediated cross-coupling is a common method for biphenyl-formamide derivatives, with yields influenced by substituents (e.g., nitro groups reduce yields compared to methoxy) .
- Electronic Effects : Nitro and sulfonyl groups dominate electronic behavior, directing reactivity in electrophilic substitutions and stabilizing intermediates .
- Biological Potential: Structural analogs with nitro-thioether motifs show promise in anticancer and antiviral research, suggesting the target compound merits further pharmacological evaluation .
Biological Activity
N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide, also known as CAS number 53106-13-1, is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a dimethylamino group and a nitrophenyl moiety, suggests various biological activities that merit investigation.
Chemical Structure
The molecular formula of this compound is C15H15N3O5S2. The compound features sulfonamide and nitro functionalities, which are often associated with biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and antimicrobial treatments. The following sections summarize key findings from diverse studies.
Anticancer Activity
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes involved in tumor growth. For instance, similar sulfonamide derivatives have been shown to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and cancer cells .
-
Case Studies :
- In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including breast and liver cancer cells. For example, a study on related sulfonamide compounds showed significant inhibition of cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- A recent examination of heterocyclic compounds indicated that modifications to the nitrophenyl group can enhance anticancer activity by improving cellular uptake and bioavailability .
Antimicrobial Properties
- Inhibition of Bacterial Growth : Compounds containing sulfonamide groups are traditionally known for their antibacterial properties. This compound's structure suggests it could similarly inhibit bacterial growth through competitive inhibition of bacterial folate synthesis pathways .
- Research Findings :
Data Table: Biological Activity Summary
Q & A
Q. What are standard protocols for synthesizing N-(2-((4-((Dimethylamino)sulphonyl)-2-nitrophenyl)thio)phenyl)formamide?
The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach includes:
- Step 1 : Sulfonylation of the dimethylamino group using sulfonyl chlorides under anhydrous conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to prevent side reactions .
- Step 2 : Thioether formation via nucleophilic aromatic substitution (SNAr) between the nitro-activated aryl halide and a thiophenol derivative. This requires a base like potassium carbonate and refluxing in DMF .
- Step 3 : Formamide introduction via reductive amination or direct coupling with formic acid derivatives.
Purification is achieved through recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is structural integrity confirmed post-synthesis?
Q. What solvents and reaction conditions optimize purification?
- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals due to differential solubility of nitro and sulfonamide groups .
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (20–50% ethyl acetate) to separate polar byproducts. DCM/methanol (95:5) is effective for thioether intermediates .
Advanced Research Questions
Q. How can synthesis be optimized for improved yield?
- Temperature control : Lowering reaction temperatures during sulfonylation (0–5°C) minimizes hydrolysis of the sulfonyl chloride intermediate .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether coupling efficiency in biphasic systems .
- Microwave-assisted synthesis : Reduces reaction time for SNAr steps (e.g., from 12 hours to 30 minutes at 120°C) while maintaining >85% yield .
Q. How to address contradictions in spectroscopic data across studies?
- Case example : Discrepancies in nitro group -NMR chemical shifts may arise from solvent polarity or hydrogen bonding.
- IR inconsistencies : Use high-resolution FT-IR with baseline correction to distinguish overlapping peaks (e.g., sulfonamide vs. amide stretches) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity?
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., –CF) on the phenyl ring to enhance enzyme inhibition .
- Methylation of the dimethylamino group to probe steric effects on receptor binding .
- Biological assays :
Q. How to resolve discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling :
- Solubility : Test in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to identify bioavailability issues .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
